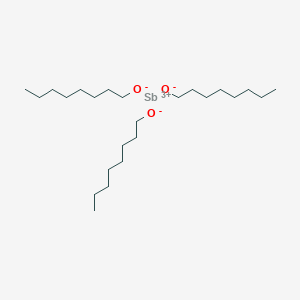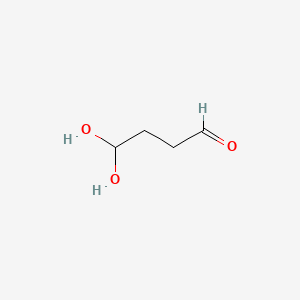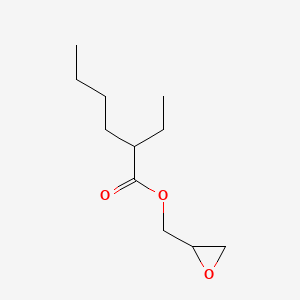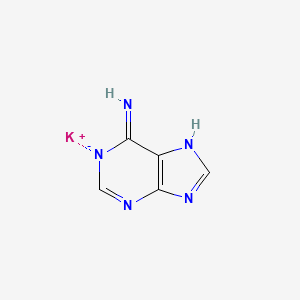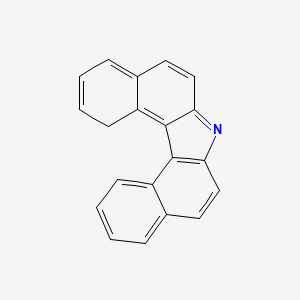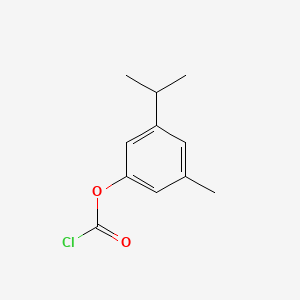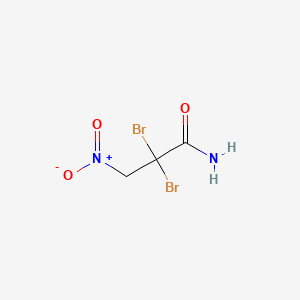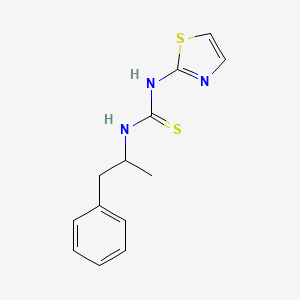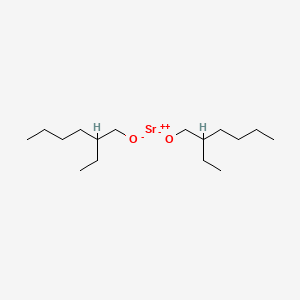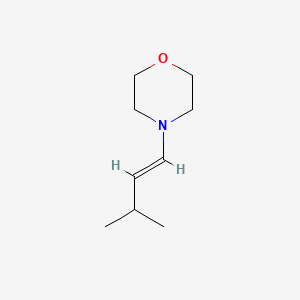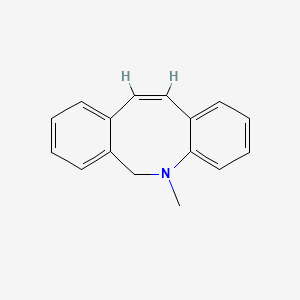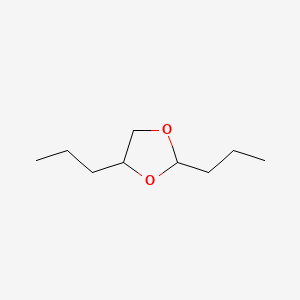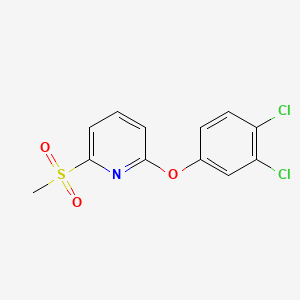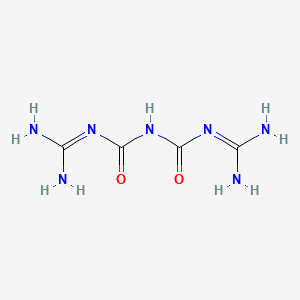
1,5-Diamidinobiuret
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diamidinobiuret is a heterocyclic organic compound with the molecular formula C4H9N7O2 It is known for its unique structure, which includes multiple amidine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diamidinobiuret can be synthesized through several methods. One common approach involves the reaction of biuret with cyanamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While this compound is mainly produced for research purposes, industrial-scale production methods would likely involve similar synthetic routes but optimized for larger quantities. This would include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diamidinobiuret undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The amidine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
1,5-Diamidinobiuret has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have antimicrobial properties.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,5-Diamidinobiuret involves its interaction with various molecular targets. It can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. This interaction is mediated by the amidine groups, which can engage in multiple hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biuret: A simpler compound with fewer amidine groups.
Cyanamide: Another nitrogen-rich compound used in similar synthetic routes.
Tetrazoles: Compounds with a similar nitrogen-rich structure but different chemical properties.
Uniqueness
1,5-Diamidinobiuret is unique due to its multiple amidine groups, which confer distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
86902-94-5 |
|---|---|
Molekularformel |
C4H9N7O2 |
Molekulargewicht |
187.16 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-3-(diaminomethylidenecarbamoyl)urea |
InChI |
InChI=1S/C4H9N7O2/c5-1(6)9-3(12)11-4(13)10-2(7)8/h(H9,5,6,7,8,9,10,11,12,13) |
InChI-Schlüssel |
VDBAMTUNZNBVLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC(=O)NC(=O)N=C(N)N)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


